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Compound of Interest

Compound Name: 2-Tert-butylphenol

Cat. No.: B146161

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
tert-butylphenol, a significant organic compound utilized in various industrial applications,
including the synthesis of antioxidants and fragrances. This document outlines the nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly
structured tables and details the experimental protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following tables summarize the *H and 3C NMR
spectral data for 2-tert-butylphenol.

'H NMR Spectroscopic Data

Table 1: *H NMR Chemical Shifts and Assignments for 2-tert-butylphenol
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
) Aromatic protons (Ar-

~7.2-6.7 Multiplet 4H
H)

~4.8 Singlet 1H Hydroxyl proton (-OH)
tert-butyl protons (-

~1.4 Singlet 9H y'p (

C(CHs)3)

Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and

concentration. The hydroxyl proton signal may be broad and its position is also solvent-

dependent.

3C NMR Spectroscopic Data

Table 2: 13C NMR Chemical Shifts for 2-tert-butylphenol

Chemical Shift (ppm)

Assighment

~152 C-OH (aromatic)

~136 C-C(CHs)s (aromatic)
~127 Aromatic CH

~126 Aromatic CH

~118 Aromatic CH

~115 Aromatic CH

~34 Quaternary C of tert-butyl
~29 CHs of tert-butyl

Note: These are approximate chemical shifts and can vary based on experimental conditions.

Experimental Protocol for NMR Spectroscopy
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A standard protocol for obtaining NMR spectra of 2-tert-butylphenol is as follows:

o Sample Preparation: Dissolve approximately 10-20 mg of 2-tert-butylphenol in 0.6-0.8 mL
of a suitable deuterated solvent (e.g., chloroform-d, CDCIs) in a 5 mm NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 300 MHz or 500
MHz instrument.

e 1H NMR Acquisition:

[¢]

Acquire a one-dimensional proton spectrum.

[e]

Typically, 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio.

[e]

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

[e]

Use a relaxation delay of 1-5 seconds between scans.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Alarger number of scans (e.g., 1024 or more) is generally required due to the low natural
abundance of the 13C isotope.

o Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200
ppm).

o Data Processing: Process the acquired Free Induction Decay (FID) using Fourier
transformation, followed by phase and baseline corrections to obtain the final spectrum.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b146161?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

